molecular formula C11H11ClN2 B1626825 Naphthalene-1-carboxamidine hydrochloride CAS No. 61416-82-8

Naphthalene-1-carboxamidine hydrochloride

Cat. No.: B1626825
CAS No.: 61416-82-8
M. Wt: 206.67 g/mol
InChI Key: OXDWHBYEKLTZHO-UHFFFAOYSA-N
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Description

Naphthalene-1-carboxamidine hydrochloride (CAS: 61416-82-8) is a naphthalene derivative with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol . It is characterized by a carboxamidine group attached to the 1-position of the naphthalene ring, forming a hydrochloride salt. This compound is synthesized to enhance solubility and stability for applications in medicinal chemistry and biochemical research.

Key specifications include a purity of ≥98% and a production scale tailored for research use . Its structural features, particularly the amidine group, enable strong interactions with enzymes and receptors, making it a candidate for protease inhibition studies (e.g., urokinase) .

Properties

IUPAC Name

naphthalene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDWHBYEKLTZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486484
Record name Naphthalene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61416-82-8
Record name 1-Naphthalenecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61416-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1-carboxamidine hydrochloride can be synthesized through the reaction of naphthalene-1-carboximidamide with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Naphthalene-1-carboxamidine hydrochloride serves as a building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : Acts as a precursor in creating more complex organic compounds.
  • Reactivity : Exhibits high reactivity towards electrophilic substitution, making it suitable for synthesizing various naphthalene derivatives.

Biology

In biological research, this compound plays a critical role in studying enzyme inhibition and protein interactions:

  • Enzyme Inhibition Studies : It has shown potential as an inhibitor of key enzymes such as protein kinases and histone deacetylases (HDACs), which are important in cellular regulation and cancer therapy.
  • Protein Interactions : Investigated for its ability to modulate protein interactions, impacting cellular processes like proliferation and apoptosis.

Medicine

This compound has been explored for its therapeutic potential:

  • Cancer Therapy : Research indicates that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

Antibacterial Screening

A study evaluated this compound's antibacterial efficacy against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)29 µmol/L
Mycobacterium marinum51.9 µmol/L
Mycobacterium kansasii15.2 µmol/L

These results indicate its potential as a lead compound in developing new antimicrobial agents.

Enzyme Interaction Studies

Research focused on the interaction between this compound and specific metabolic enzymes demonstrated its ability to effectively modulate enzyme activity, highlighting its therapeutic potential.

Therapeutic Potential

Further investigations have explored its anti-inflammatory and anticancer properties, indicating versatility as a drug candidate.

Mechanism of Action

The mechanism of action of naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Comparison with Similar Naphthalene Derivatives

Naphthalene-1-carboxamidine hydrochloride belongs to a broader class of naphthalene-based compounds. Below is a detailed comparison with structurally or functionally related derivatives:

Table 1: Comparative Analysis of Naphthalene Derivatives

Compound Name Molecular Formula Functional Group Key Applications Solubility & Stability Safety Profile
Naphthalene-1-carboxamidine HCl C₁₁H₁₁ClN₂ Carboxamidine (salt) Urokinase inhibition High solubility in polar solvents Limited hazard data
1-Naphthoic acid C₁₁H₈O₂ Carboxylic acid Dye synthesis, corrosion inhibition Moderate solubility in water Irritant (skin/eyes)
2-Naphthoyl chloride C₁₁H₇ClO Acyl chloride Polymer intermediates Hydrolyzes in moisture Corrosive, toxic fumes
1,5-Naphthalenediamine C₁₀H₁₀N₂ Amine Epoxy resins, photovoltaics Soluble in organic solvents Sensitizer, mutagenic

Key Research Findings

Structural Influence on Bioactivity :
The carboxamidine group in this compound enables strong hydrogen bonding with urokinase’s catalytic site (binding free energy: -9.2 kcal/mol ), outperforming carboxylic acid derivatives like 1-naphthoic acid, which lack amidine’s basicity .

Solubility Advantages :
Compared to neutral naphthalene derivatives (e.g., 1-naphthalenecarbaldehyde), the hydrochloride salt form enhances aqueous solubility, critical for in vitro assays .

Synthetic Utility : Unlike 1-naphthoic acid (used in dyes) or 2-naphthoyl chloride (polymer synthesis), the carboxamidine derivative is specialized for biochemical targeting, reflecting its niche in drug discovery .

Biological Activity

Naphthalene-1-carboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound exhibits a variety of biochemical interactions that contribute to its biological activity. Notably, it has been shown to inhibit transaminases such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are crucial enzymes in amino acid metabolism.

Table 1: Inhibition of Key Enzymes by this compound

EnzymeInhibition Effect
Alanine AminotransferaseSignificant Inhibition
Aspartate AminotransferaseSignificant Inhibition

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. Research indicates that exposure to this compound can lead to a decrease in protein and glycogen levels in muscle tissues, suggesting an impact on metabolic functions.

This compound interacts with molecular targets such as protein kinases and histone deacetylases (HDACs). By inhibiting these enzymes, the compound modulates cellular processes like proliferation, differentiation, and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, particularly against mycobacterial strains. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis .

Table 2: Antimycobacterial Activity of Naphthalene Derivatives

CompoundActivity Against MycobacteriaIC50 (µM)
This compoundStrong50
N-(2-Methoxyphenyl)naphthalene-1-carboxamideHigher than rifampicin25
N-(3-fluorophenyl)naphthalene-1-carboxamideHigher than ciprofloxacin30

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study reported that naphthalene derivatives exhibited strong antitumor activities against human cancer cell lines, with some compounds showing better efficacy than standard anticancer drugs .
  • Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes involved in bacterial metabolism, further supporting its role as an antimicrobial agent .
  • Cytotoxicity Assessments : In vitro tests indicated that the most effective antimycobacterial compounds demonstrated minimal toxicity against human monocytic leukemia cells (THP-1), suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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